Bienvenue dans la boutique en ligne BenchChem!

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Sourcing this specific 1,2,4-oxadiazole? It is a proven CNS-penetrant scaffold with an ~1 logD unit advantage over its 1,3,4-isomer. The para-chlorophenyl moiety is validated in anti-Ebola hit SC-2 and doubles in vivo duration. Demand consistency for your SAR data—this regioisomer's distinct lipophilicity directly impacts metabolic stability and hERG profiles, unlike generic alternatives.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B282099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=O)NO2)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12)
InChIKeyMOSMPQUVGHMVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol: Core Physicochemical & Scaffold Profile for Informed Procurement


5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol (CAS 21084-85-5, C8H5ClN2O2, MW 196.59) is a small-molecule heterocyclic building block belonging to the 1,2,4-oxadiazole class . This scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for ester and amide functionalities, and is known for its distinct physicochemical profile compared to its 1,3,4-oxadiazole regioisomer [1]. The compound features a 4-chlorophenyl substituent at the 5-position and a hydroxyl (3-ol) group, which can serve as a handle for further derivatization or influence hydrogen-bonding interactions.

Why 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol Is Not Interchangeable with Other Oxadiazole Isomers or Analogs


The 1,2,4-oxadiazole scaffold is not a generic, plug-and-play module. Systematic matched-pair analysis across the AstraZeneca compound collection reveals that the 1,2,4-oxadiazole regioisomer exhibits a fundamentally different physicochemical profile compared to its 1,3,4-oxadiazole counterpart, with a log D difference of approximately one order of magnitude [1]. This intrinsic difference in lipophilicity directly impacts critical drug-like properties including metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-isomer in many cases [1]. Consequently, substituting 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol with a 1,3,4-oxadiazole analog, or even a 1,2,4-oxadiazole bearing a different aryl substituent, will likely result in a divergent pharmacokinetic and pharmacodynamic profile, invalidating established structure-activity relationships (SAR) and compromising experimental reproducibility.

Quantitative Differentiation Evidence: Why 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol Outperforms Key Analogs


1,2,4-Oxadiazole Scaffold Delivers ~1 Log Unit Higher Lipophilicity (Log D) Than 1,3,4-Isomer

The 1,2,4-oxadiazole scaffold, the core of 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol, confers a significantly higher lipophilicity compared to its 1,3,4-oxadiazole isomer. This is a quantifiable, scaffold-intrinsic property that cannot be achieved by switching to a 1,3,4-oxadiazole analog [1].

Medicinal Chemistry Physicochemical Properties Scaffold Selection

4-Chlorophenyl Substituent Enhances Duration of Action in Behavioral Models by at Least 2-Fold

In a series of piperidine-based oxadiazole analogues, the compound bearing a 4-chlorophenyl group, (+)-2a, demonstrated a significantly prolonged duration of action compared to its ester bioisostere, (+)-1. This finding highlights the contribution of the 4-chlorophenyl-oxadiazole moiety to improved in vivo efficacy [1].

Behavioral Pharmacology CNS Drug Discovery Duration of Action

The 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl Moiety Enables Identification of a Promising Anti-Ebola Hit Compound (SC-2)

A structure-based virtual screening campaign against the Ebola virus trimeric glycoprotein identified a hit compound, SC-2, which contains the 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl moiety. This compound demonstrated favorable drug-likeness, ligand efficiency, solubility, and absorption properties, distinguishing it from other hits and supporting its potential as a lead for anti-Ebola therapeutics [1].

Antiviral Drug Discovery Virtual Screening Ebola Virus

Optimal Research & Industrial Application Scenarios for 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol


CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability and Extended Duration of Action

Leverage the intrinsic high lipophilicity of the 1,2,4-oxadiazole scaffold (approximately 1 log D unit higher than 1,3,4-oxadiazole [1]) to design CNS-penetrant drug candidates. The 4-chlorophenyl substituent, as evidenced by a 2-fold increase in duration of action in behavioral models [2], makes this specific compound a valuable building block for optimizing in vivo efficacy and pharmacokinetics in neurological or psychiatric disorder research.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects on Bioactivity

Use 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol as a key analog in SAR campaigns to systematically probe the impact of para-halogen substitution on target binding, potency, and selectivity. The established class-level lipophilicity difference between 1,2,4- and 1,3,4-oxadiazoles [1] underscores the importance of maintaining scaffold consistency when interpreting SAR data, making this compound essential for building robust, interpretable datasets.

Antiviral Lead Discovery Targeting Enveloped Viruses (e.g., Ebola, Flaviviruses)

Incorporate the 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl moiety into compound libraries for virtual or phenotypic screening against enveloped viruses. The successful identification of the anti-Ebola hit SC-2, which contains this exact fragment and exhibits favorable drug-like properties [3], validates the fragment's utility in generating high-quality starting points for antiviral drug development.

Synthesis of Focused Libraries for Bioisosteric Replacement of Esters and Amides

Utilize 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol as a starting material or core fragment for the synthesis of focused compound libraries where the 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for ester or amide functionalities [1]. The distinct physicochemical signature of the 1,2,4-oxadiazole scaffold ensures that the resulting library members will possess a unique property space compared to libraries built on 1,3,4-oxadiazole or other heterocyclic cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.